![molecular formula C11H13NO B13813917 8-Methoxy-10-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetrene CAS No. 20205-45-2](/img/structure/B13813917.png)
8-Methoxy-10-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-10-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetrene is a bicyclic compound with the molecular formula C11H13NO.
Preparation Methods
The synthesis of 8-Methoxy-10-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetrene typically involves a series of organic reactions. One common synthetic route includes the use of a tandem Rh(CNC) catalyst, which facilitates the formation of the bicyclic structure through a series of reductive eliminations . Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring the compound’s purity and yield.
Chemical Reactions Analysis
8-Methoxy-10-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetrene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used .
Scientific Research Applications
8-Methoxy-10-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetrene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 8-Methoxy-10-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetrene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
8-Methoxy-10-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetrene can be compared with other similar bicyclic compounds, such as:
8-Methoxy-9-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetrene: This compound has a similar structure but differs in the position of the methyl group.
Bicyclo[4.2.0]deca-2,4,7,9-tetrene: Another bicyclic compound with a different arrangement of atoms and functional groups.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
20205-45-2 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(2Z,4Z)-8-methoxy-10-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetraene |
InChI |
InChI=1S/C11H13NO/c1-8-7-9-5-3-4-6-10(8)12-11(9)13-2/h3-7,9-10H,1-2H3/b5-3-,6-4- |
InChI Key |
KXBWEALUBHBIGI-GLIMQPGKSA-N |
Isomeric SMILES |
CC1=CC2/C=C\C=C/C1N=C2OC |
Canonical SMILES |
CC1=CC2C=CC=CC1N=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13813843.png)

![[(2S,3S,4S,5R,6R)-2,3,4-triacetyl-3-acetyloxy-2-[(2R,3R,4R,5R,6S)-3,4-diacetyl-4-acetyloxy-5,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] acetate](/img/structure/B13813864.png)
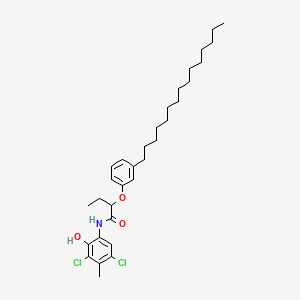
![N-[4-(1-Pyrrolidinyl)butyl]acetamide](/img/structure/B13813890.png)
![7,18-Bis(2-methoxyethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13813893.png)

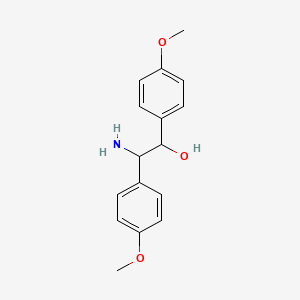
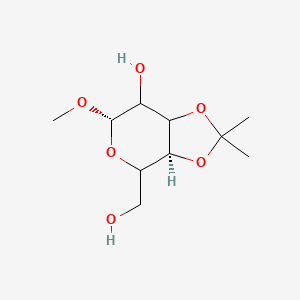
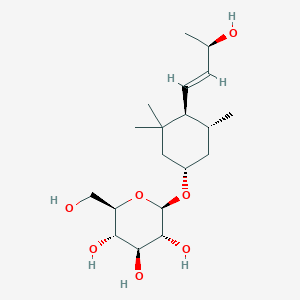
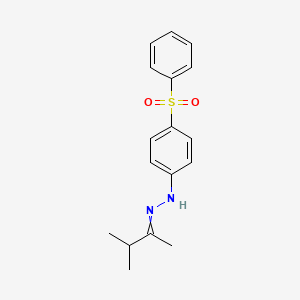
![2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid](/img/structure/B13813948.png)
![5-Bromo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13813955.png)

